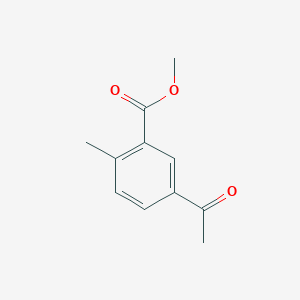
Methyl 5-acetyl-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-acetyl-2-methylbenzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, specifically a methyl ester of 5-acetyl-2-methylbenzoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-acetyl-2-methylbenzoate can be synthesized through the esterification of 5-acetyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-acetyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-acetyl-2-methylbenzoic acid.
Reduction: 5-(hydroxymethyl)-2-methylbenzoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Methyl 5-acetyl-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
Mécanisme D'action
The mechanism of action of methyl 5-acetyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The aromatic ring and ester functional group play crucial roles in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, lacking the acetyl and methyl substituents.
Ethyl 5-acetyl-2-methylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
5-acetyl-2-methylbenzoic acid: The corresponding carboxylic acid without the ester group.
Uniqueness
Methyl 5-acetyl-2-methylbenzoate is unique due to the presence of both acetyl and methyl groups on the aromatic ring, which influence its chemical properties and reactivity. These substituents can affect the compound’s stability, solubility, and interactions with other molecules, making it distinct from other benzoate derivatives .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
methyl 5-acetyl-2-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-9(8(2)12)6-10(7)11(13)14-3/h4-6H,1-3H3 |
Clé InChI |
YSSOATPULWBAAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


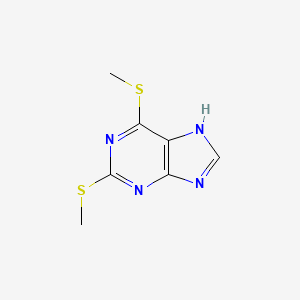
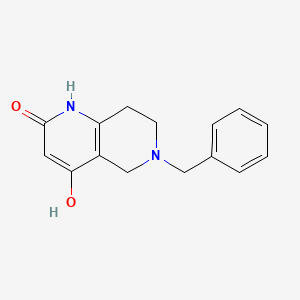
![2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11760087.png)
![tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11760096.png)
![4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11760097.png)
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11760098.png)

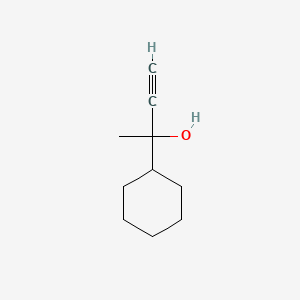
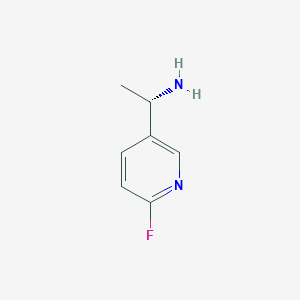
![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B11760115.png)
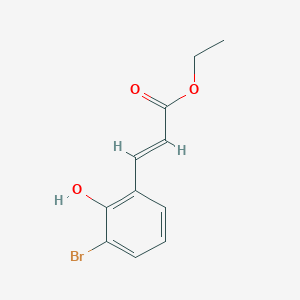


![[(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)
